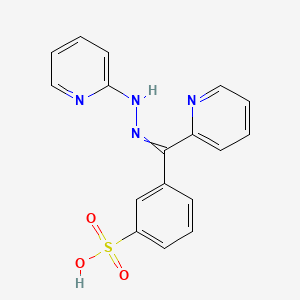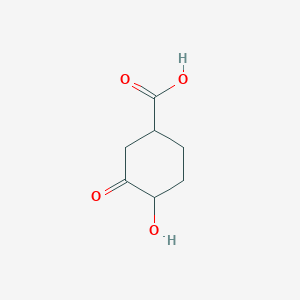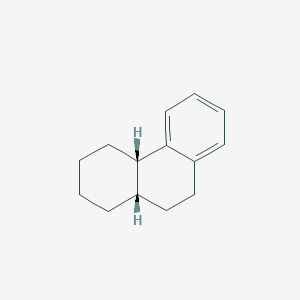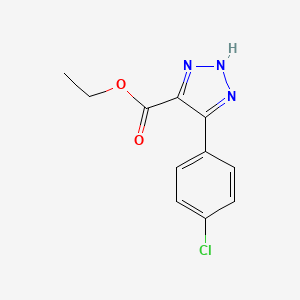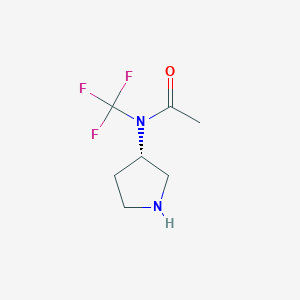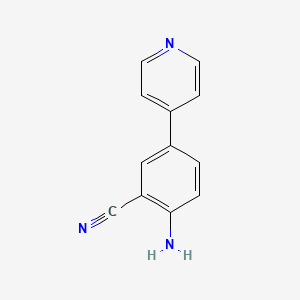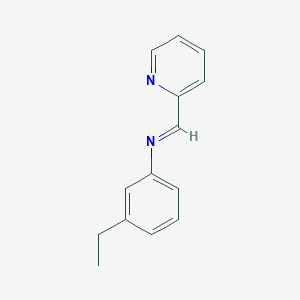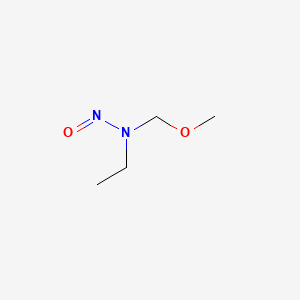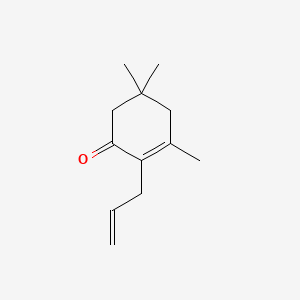
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexene ring. This compound is used in various industrial and research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- typically involves the alkylation of 3,5,5-trimethyl-2-cyclohexen-1-one with an appropriate propenylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the propenylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one: Lacks the propenyl group, making it less reactive in certain types of reactions.
2-Cyclohexen-1-one, 3,5,5-trimethyl-: Similar structure but without the propenyl group, affecting its chemical behavior.
Uniqueness
The presence of the propenyl group in 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- enhances its reactivity and versatility, making it a valuable compound in various applications. Its unique structure allows for a broader range of chemical transformations compared to its analogs.
Properties
CAS No. |
53543-47-8 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10-9(2)7-12(3,4)8-11(10)13/h5H,1,6-8H2,2-4H3 |
InChI Key |
FVUNTBDGUHBYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



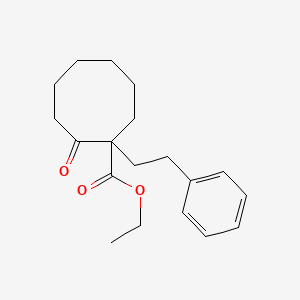
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
